molecular formula C21H13Cl2NO2S B388428 N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}thiophene-2-carboxamide

N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}thiophene-2-carboxamide

Cat. No.: B388428
M. Wt: 414.3g/mol
InChI Key: XKBBTTKFLXTGLF-UHFFFAOYSA-N
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Description

N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}thiophene-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiophene ring, a naphthalene moiety, and multiple chlorine atoms, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}thiophene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloro-4-[(4-chloro-1-naphthyl)oxy]aniline with thiophene-2-carbonyl chloride under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a base, such as triethylamine, and an appropriate solvent, such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium

Properties

Molecular Formula

C21H13Cl2NO2S

Molecular Weight

414.3g/mol

IUPAC Name

N-[3-chloro-4-(4-chloronaphthalen-1-yl)oxyphenyl]thiophene-2-carboxamide

InChI

InChI=1S/C21H13Cl2NO2S/c22-16-8-10-18(15-5-2-1-4-14(15)16)26-19-9-7-13(12-17(19)23)24-21(25)20-6-3-11-27-20/h1-12H,(H,24,25)

InChI Key

XKBBTTKFLXTGLF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3)NC(=O)C4=CC=CS4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3)NC(=O)C4=CC=CS4)Cl

Origin of Product

United States

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